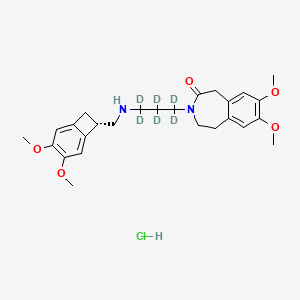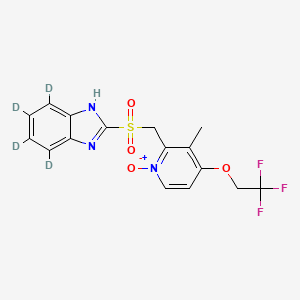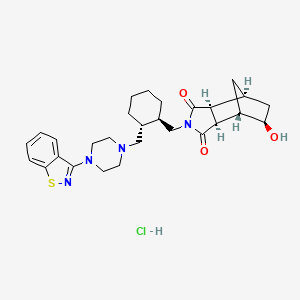
Carboxytolbutamide-d9(butyl-d9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxytolbutamide-d9 (butyl-d9) is an isotopic labelled form of Carboxytolbutamide, which is a metabolite of Tolbutamide . It is also known by the synonym 1-Butyl-3-(4-carboxyphenylsulfonyl)urea . The compound has a molecular weight of 309.38 .
Molecular Structure Analysis
The molecular structure of Carboxytolbutamide-d9 (butyl-d9) is characterized by an isotopic enrichment of 98 atom % D . The compound’s CAS Number is 1219802-95-5 .Physical And Chemical Properties Analysis
Carboxytolbutamide-d9 (butyl-d9) is stable if stored under recommended conditions .Applications De Recherche Scientifique
1. Metabolite Profiling and Analysis
Carboxytolbutamide-d9 (Butyl-d9) is significant in the context of metabolite profiling, as seen in studies involving the metabolism of related compounds. For instance, the excretion of carboxytolbutamide following the administration of tolbutamide, a related compound, was a critical aspect of a study on the oxidation of tolbutamide in vivo (Nelson, 1962). This demonstrates the relevance of carboxytolbutamide in metabolic studies and its potential use in understanding drug metabolism.
2. Derivatization in Analytical Chemistry
In analytical chemistry, especially in mass spectrometry, the use of deuterium-labeled compounds like Carboxytolbutamide-d9 is common. For instance, a study on the synthesis of dibucaine labeled with 14C and deuterium, including dibucaine-d9, highlights the use of deuterium-labeled compounds in enhancing detection sensitivity and analytical precision (Chaudhuri, 1985).
3. Application in Atmospheric Chemistry
Carboxytolbutamide-d9 (Butyl-d9) is relevant in atmospheric chemistry, particularly in studies involving OH radical tracers. For example, d9-Butanol, a similar deuterium-labeled compound, has been used as an OH radical tracer, suggesting that Carboxytolbutamide-d9 could be applied in similar contexts (Allani et al., 2021).
4. Pharmaceutical Research and Development
The synthesis and analysis of deuterium-labeled compounds, such as Carboxytolbutamide-d9, are critical in pharmaceutical research for understanding drug metabolism, stability, and formulation. This is evident in studies focused on the synthesis of various deuterium-labeled compounds for pharmaceutical applications (Sassi et al., 1999).
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carboxytolbutamide-d9(butyl-d9) involves the introduction of deuterium atoms into the butyl group of Carboxytolbutamide. This can be achieved through a series of reactions starting with the appropriate starting materials.", "Starting Materials": [ "Tolbutamide", "Deuterated butyl lithium", "Carbon dioxide", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of deuterated butyl lithium by reacting butyl lithium with deuterium oxide.", "Step 2: Addition of deuterated butyl lithium to tolbutamide to form a lithium salt intermediate.", "Step 3: Reaction of the lithium salt intermediate with carbon dioxide to form a carboxylic acid intermediate.", "Step 4: Reduction of the carboxylic acid intermediate with deuterated sodium borohydride to form the deuterated carboxylic acid.", "Step 5: Esterification of the deuterated carboxylic acid with ethanol to form the deuterated ester intermediate.", "Step 6: Hydrolysis of the deuterated ester intermediate with hydrochloric acid to form the deuterated carboxylic acid.", "Step 7: Neutralization of the deuterated carboxylic acid with sodium hydroxide to form Carboxytolbutamide-d9(butyl-d9)." ] } | |
Numéro CAS |
1219802-95-5 |
Nom du produit |
Carboxytolbutamide-d9(butyl-d9) |
Formule moléculaire |
C12H7D9N2O5S |
Poids moléculaire |
309.38 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
2224-10-4 (unlabelled) |
Synonymes |
1-Butyl-3-(4-carboxyphenylsulfonyl)urea |
Étiquette |
Tolbutamide Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










